molecular formula C13H20N2 B8536407 1-(2,3-Dimethylphenyl)-3-methylpiperazine

1-(2,3-Dimethylphenyl)-3-methylpiperazine

Cat. No. B8536407
M. Wt: 204.31 g/mol
InChI Key: CLTFZWGLPPPSLP-UHFFFAOYSA-N
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Patent
US08785453B2

Procedure details

650 mg (6.48 mmol) of 2-methylpiperazine, 800 mg (4.32 mmol) of 3-bromo-o-xylene, 50 mg (0.22 mmol) of palladium acetate, 110 mg (0.17 mmol) of BINAP and 830 mg (8.65 mmol) of sodium tert-butoxide in dry toluene (8.6 mL) were heated at 110° C. for 14 hours. After cooling, the resulting reaction mixture was quenched with water and extracted with ethyl acetate. The ethyl acetate phase was concentrated. The residue was purified by chromatography to give the title compound as a yellow semi solid.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.Br[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:10]=1[CH3:16].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:16][C:10]1[C:11]([CH3:15])=[CH:12][CH:13]=[CH:14][C:9]=1[N:6]1[CH2:5][CH2:4][NH:3][CH:2]([CH3:1])[CH2:7]1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
800 mg
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C)C
Name
Quantity
110 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
830 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
8.6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate phase was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1C)N1CC(NCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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